molecular formula C17H24BrNO5 B4040331 1-[2-(4-bromophenoxy)ethyl]-3,5-dimethylpiperidine oxalate

1-[2-(4-bromophenoxy)ethyl]-3,5-dimethylpiperidine oxalate

Cat. No.: B4040331
M. Wt: 402.3 g/mol
InChI Key: WDNVLPUBGJWSHK-UHFFFAOYSA-N
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Description

1-[2-(4-bromophenoxy)ethyl]-3,5-dimethylpiperidine oxalate is a useful research compound. Its molecular formula is C17H24BrNO5 and its molecular weight is 402.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.08379 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Research demonstrates the synthesis of complex organic compounds involving bromophenyl groups, which are pivotal for creating pharmaceuticals, agrochemicals, and materials. For instance, the work by Bevan and Ellis (1983) on benzopyrones showcases the synthesis and reactions of ethyl 3-bromo-4-oxochromen-2-carboxylate, highlighting the reactive nature of bromine in facilitating further chemical transformations (Bevan & Ellis, 1983). Such methodologies can be relevant for synthesizing derivatives of the specified compound.

Catalytic Applications

Copper-catalyzed hydroxylation of (hetero)aryl halides, as researched by Xia et al. (2016), presents an efficient method for introducing hydroxyl groups into bromophenyl moieties under mild conditions (Xia et al., 2016). This could be directly applicable to modifying the bromophenyl component of "1-[2-(4-bromophenoxy)ethyl]-3,5-dimethylpiperidine oxalate" for enhanced activity or specificity in its applications.

Environmental Applications

The photodegradation of organic pollutants using advanced oxidation processes is an area of active research. The study on the complete oxidation of pesticides in water by Pignatello and Sun (1995) using a photoassisted Fenton reaction underlines the potential for such methodologies to degrade complex organic compounds, including those containing oxalate groups (Pignatello & Sun, 1995). This suggests possible environmental remediation applications for similar compounds.

Material Science

In material science, the design and synthesis of new compounds for specific functionalities are crucial. The work on mixed-valence oxovanadium(IV/V) dinuclear entities by Mondal et al. (2005), which incorporates complex ligand systems for electronic and structural modification, demonstrates the potential for designing materials with unique magnetic, electronic, or catalytic properties (Mondal et al., 2005).

Properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO.C2H2O4/c1-12-9-13(2)11-17(10-12)7-8-18-15-5-3-14(16)4-6-15;3-1(4)2(5)6/h3-6,12-13H,7-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNVLPUBGJWSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCOC2=CC=C(C=C2)Br)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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